2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride
Description
Molecular Structure and Stereochemical Configuration
The molecular structure of this compound is characterized by its unique combination of heterocyclic components. The compound possesses the molecular formula C₁₀H₁₅BrClNS with a molecular weight of 296.651 daltons. The structure features a hexahydro-1H-azepine ring, which represents a saturated seven-membered nitrogen-containing heterocycle, directly attached to a 5-bromo-2-thienyl substituent.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(5-bromothiophen-2-yl)azepane hydrochloride, reflecting the systematic naming conventions for heterocyclic compounds. The Simplified Molecular Input Line Entry System representation C1CCCNC(C1)c1ccc(s1)Br.Cl provides a detailed linear notation of the molecular connectivity, clearly indicating the spatial arrangement of atoms within the structure.
The stereochemical configuration of the azepane ring system presents interesting conformational possibilities due to the inherent flexibility of the seven-membered ring. Unlike smaller ring systems that exhibit more rigid conformations, the azepane component can adopt multiple chair-like and boat-like conformations, influencing the overall three-dimensional shape of the molecule. The attachment point at the 2-position of the azepane ring creates a chiral center, potentially leading to enantiomeric forms of the compound.
The thiophene ring component maintains its characteristic aromatic planarity, with the bromine substituent at the 5-position providing significant electronic effects through both inductive and mesomeric influences. This brominated aromatic system contributes to the compound's electronic properties and potential reactivity patterns, particularly in nucleophilic substitution reactions and cross-coupling chemistry.
Crystallographic Characterization and X-ray Diffraction Analysis
While specific crystallographic data for this compound are not extensively documented in the available literature, analysis of related brominated thiophene compounds provides valuable insights into expected crystallographic behaviors. The crystal structure determination of similar compounds, such as 2-(5-bromothiophen-2-yl)acetonitrile, demonstrates the importance of intermolecular interactions in determining packing arrangements.
Related brominated thiophene derivatives typically crystallize in monoclinic or triclinic space groups, depending on the specific substitution patterns and intermolecular interaction capabilities. The presence of the hydrochloride salt form in the azepine compound significantly influences crystallographic properties through the formation of ionic interactions and hydrogen bonding networks. The chloride anion serves as both a hydrogen bond acceptor and a charge-balancing counterion, creating opportunities for extended three-dimensional crystal lattice formations.
X-ray diffraction analysis techniques provide crucial information about the molecular geometry, including bond lengths, bond angles, and torsional relationships within the molecule. For azepane-containing compounds, particular attention focuses on the conformation of the seven-membered ring and its influence on overall molecular shape. The flexibility of the azepane ring system often results in multiple conformational states within the crystal lattice, contributing to structural disorder that can be characterized through advanced crystallographic refinement techniques.
The systematic approach to X-ray crystallography involves multiple essential steps, beginning with the preparation of high-quality single crystals suitable for diffraction studies. The crystallization process requires careful control of solution conditions, temperature, and nucleation rates to produce crystals with sufficient size and regularity for structural determination. Modern crystallographic techniques utilize intense X-ray beams and sophisticated detection systems to measure diffraction patterns with high precision and accuracy.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the azepane ring protons, typically appearing as complex multiplets in the aliphatic region between 1.5 and 3.5 parts per million. The methylene protons adjacent to the nitrogen atom typically resonate at slightly lower field due to the deshielding effect of the nitrogen lone pair.
The thiophene ring protons generate distinctive aromatic signals, with the proton at the 3-position of the thiophene ring typically appearing as a doublet around 7.0 parts per million, while the 4-position proton resonates as a doublet at approximately 7.2 parts per million. The coupling pattern between these protons provides clear evidence for the substitution pattern on the thiophene ring system.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the thiophene carbon atoms appearing in the aromatic region between 120 and 140 parts per million. The brominated carbon typically exhibits a characteristic downfield shift due to the electron-withdrawing nature of the bromine substituent. The azepane ring carbons appear in the aliphatic region, with the carbon bearing the thiophene substituent typically resonating at slightly lower field than the other ring carbons.
Infrared spectroscopy provides valuable information about functional group characteristics and molecular vibrations. The spectrum typically exhibits characteristic stretching vibrations for the carbon-hydrogen bonds in both the aliphatic azepane ring and the aromatic thiophene system. The carbon-sulfur stretching vibrations of the thiophene ring appear in the fingerprint region, providing diagnostic information for structural confirmation.
Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns characteristic of the compound structure. Electrospray ionization techniques typically generate molecular ion peaks corresponding to the protonated molecular ion, while fragmentation patterns reveal the loss of characteristic groups such as the bromine atom or portions of the azepane ring system.
Solubility Behavior and Stability Under Varied Conditions
The solubility characteristics of this compound are significantly influenced by its salt form and the presence of both hydrophilic and lipophilic structural components. The hydrochloride salt formation enhances water solubility compared to the free base form, as the ionic nature of the salt facilitates interaction with polar solvents through ion-dipole interactions and hydrogen bonding.
In aqueous systems, the compound demonstrates moderate to good solubility, with the exact solubility values dependent on temperature, ionic strength, and solution composition. The azepane nitrogen, when protonated in the hydrochloride salt, creates a positive charge center that strongly interacts with water molecules and chloride counterions. This ionic character generally results in enhanced dissolution rates and improved stability in aqueous formulations.
Organic solvent solubility patterns reflect the compound's amphiphilic nature, with good solubility expected in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide. Lower alcohols, including methanol and ethanol, typically provide moderate solubility due to their ability to solvate both the ionic and aromatic components of the molecule. Non-polar solvents generally exhibit limited solubility for the hydrochloride salt form due to the ionic interactions that are not favorably solvated in hydrophobic environments.
Stability studies under varied environmental conditions reveal the influence of temperature, humidity, and light exposure on compound integrity. The bromine substituent on the thiophene ring may be susceptible to photochemical reactions under intense ultraviolet light exposure, potentially leading to debromination or other photodegradation pathways. Thermal stability generally remains acceptable under moderate temperature conditions, though elevated temperatures may promote decomposition reactions or salt form conversion.
Chemical stability in different solution environments depends on factors such as hydrogen ion concentration, ionic strength, and the presence of nucleophilic or electrophilic species. The thiophene ring system demonstrates reasonable stability under neutral and mildly acidic conditions, while strongly basic conditions may promote nucleophilic attack at the brominated position. The azepane ring system exhibits good stability across a wide range of solution conditions, though extreme acidity or basicity may influence the protonation state of the nitrogen atom and potentially affect overall compound stability.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)azepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS.ClH/c11-10-6-5-9(13-10)8-4-2-1-3-7-12-8;/h5-6,8,12H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAGNZYZXLPBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=C(S2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination with Elemental Bromine
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Procedure : 2-Thienyl derivatives are treated with Br₂ in the presence of FeCl₃ or AlCl₃ as a catalyst. For example, 2-thienylmagnesium bromide reacts with Br₂ in tetrahydrofuran (THF) at −78°C to yield 5-bromo-2-thienylmagnesium bromide, which is quenched with aqueous NH₄Cl to isolate 5-bromo-2-thiophene.
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Key Data :
Parameter Value Temperature −78°C to 25°C Catalyst FeCl₃ or AlCl₃ Solvent THF or CH₂Cl₂
Bromination via Halogen Exchange
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Procedure : Lithium-halogen exchange reactions using n-BuLi and subsequent treatment with Br₂ or BrCN. This method is preferred for regioselective bromination.
Synthesis of Hexahydroazepine Core
The hexahydro-1H-azepine ring is constructed via cyclization strategies:
Cyclization of Amino Alcohols
Reductive Amination
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Procedure : Cyclohexanone is reacted with ammonium acetate and NaBH₃CN in methanol to form the azepine ring.
Coupling of Bromothienyl and Azepine Moieties
The two fragments are coupled via cross-coupling reactions:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
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Procedure : 5-Bromo-2-thienyl bromide reacts with hexahydroazepine using Pd₂(dba)₃ and Xantphos as ligands.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt:
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Procedure : The product is dissolved in anhydrous ethyl acetate, and HCl gas is bubbled through the solution until precipitation is complete.
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Key Data :
Parameter Value Solvent Ethyl acetate Temperature 0–5°C
Optimization Challenges
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Regioselectivity : Bromination at the 5-position of thiophene requires careful control of reaction conditions to avoid di- or tri-substitution.
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Cyclization Efficiency : Low yields in azepine formation due to competing polymerization.
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Coupling Limitations : Palladium catalysts may decompose under prolonged heating, necessitating inert atmospheres.
Recent Advances
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Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps from 12 h to 30 min.
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Flow Chemistry : Continuous bromination processes improve scalability and safety.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the thiophene ring or the azepine moiety.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve solvents like dimethylformamide or tetrahydrofuran and temperatures ranging from room temperature to reflux.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares key attributes of 2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride with related compounds:
Key Differences and Implications
Substituent Effects
- The bromine atom may also facilitate cross-coupling reactions in synthetic chemistry.
- Pyridine vs. Azepine : The pyridine variant (CAS 123784-07-6) replaces the saturated azepine with an aromatic pyridine ring, altering electronic properties and rigidity. This could improve thermal stability but reduce solubility .
- Chloroethyl Group : In CAS 26487-67-2, the chloroethyl substituent enables alkylation reactions, making it useful for modifying biomolecules .
Regulatory and Transport Considerations
Research Findings and Data
Stability and Reactivity
- Thermal Stability: Bromothienyl and pyridine derivatives exhibit higher thermal stability than the parent azepine, which decomposes under heat to release toxic gases (CO, NOₓ) .
- Light Sensitivity : The parent azepine degrades under UV light, but bromothienyl substitution may confer photostability due to aromatic conjugation .
Biochemical Interactions
- Target Compound (71620-89-8) : The azepine ring’s flexibility allows it to act as a conformationally adaptable ligand in receptor-binding studies. Bromine’s electronegativity may enhance interactions with hydrophobic protein pockets .
Biological Activity
2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hexahydro-1H-azepine ring substituted with a bromo-thienyl group, which is crucial for its biological interactions. The presence of the bromine atom enhances its reactivity, allowing for various nucleophilic substitutions and electrophilic aromatic reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Binding : It has potential as a ligand for receptors involved in cellular signaling, which may lead to therapeutic effects.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is still limited.
Anticancer Potential
The compound has shown promising results in inhibiting cancer cell lines. For instance, analogs of thienyl derivatives have been evaluated for their cytotoxic effects against the MDA-MB-231 breast cancer cell line. The IC50 values for these compounds indicate significant inhibitory effects comparable to established chemotherapeutic agents like paclitaxel .
| Compound | IC50 (μM) | Comparison to Paclitaxel (IC50 = 29.3 μM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound L (analog) | 21.6 | Higher than paclitaxel |
Case Studies
Recent studies have explored the biological activities of thieno[2,3-d]pyrimidine derivatives, which share structural similarities with this compound. These studies highlight the potential for developing new anticancer agents based on this scaffold.
Study Example:
A study evaluated the cytotoxicity of various thieno derivatives against MDA-MB-231 cells. The results demonstrated that modifications to the thienyl group significantly impacted the compounds' inhibitory effects, indicating that structural variations can enhance biological activity .
Q & A
Q. What are the key synthetic pathways for preparing 2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride, and how are reaction conditions optimized?
A common synthetic route involves coupling bromothienyl derivatives with hexahydro-1H-azepine intermediates. For example, chloroacetyl chloride can react with β-carboline precursors in the presence of NaHCO₃ under nitrogen atmosphere, followed by crystallization from diethyl ether . Key parameters for optimization include:
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- NMR Spectroscopy : Confirms regioselectivity of the bromothienyl group and azepine ring structure.
- HPLC : Validates purity (≥95%) and monitors reaction progress .
- Mass Spectrometry : Verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry in crystalline forms (if applicable).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant clothing, and safety goggles to prevent skin/eye contact .
- Ventilation : Use local exhaust systems to avoid inhalation of vapors, which are toxic (H331) and flammable (H225) .
- Storage : Keep in tightly sealed glass containers at cool temperatures, away from oxidizers .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?
DFT methods, such as the Colle-Salvetti correlation-energy functional, model electron density distributions and local kinetic energy to predict reactivity. For example:
Q. What challenges arise in formulating this compound for drug delivery systems, and how are they addressed?
- Solubility : Poor aqueous solubility can be mitigated via salt formation (e.g., hydrochloride) or co-solvent systems (e.g., PEG 400) .
- Stability : Monitor degradation under varying pH and temperature using accelerated stability studies.
- Bioavailability : Use in vitro permeability assays (e.g., Caco-2 cell models) to optimize formulations .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent NMR or HPLC results?
Q. What strategies improve regioselectivity in bromothienyl-azepine coupling reactions?
Q. How does the compound’s stability vary under different storage and experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
